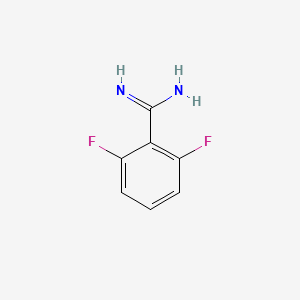

2,6-Difluoro-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGXHAPBHZDDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398987 | |

| Record name | 2,6-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762229-49-2 | |

| Record name | 2,6-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzamidine and its Key Precursor, 2,6-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-difluorobenzamidine, a fluorinated organic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on 2,6-difluorobenzamidine, this guide also offers an in-depth exploration of its closely related and well-documented precursor, 2,6-difluorobenzamide. Understanding the synthesis, properties, and applications of the amide is crucial for any research and development involving the amidine.

Part 1: Chemical Identity and Physicochemical Properties

A notable point of clarification is the distinction between 2,6-difluorobenzamidine and 2,6-difluorobenzamide, as these are often confused.

-

2,6-Difluorobenzamidine : The primary subject of this guide, its CAS number is 762229-49-2.[]

-

2,6-Difluorobenzamide : A key synthetic precursor and a significant compound in its own right, with the CAS number 18063-03-1.[2]

This guide will first focus on the available information for 2,6-difluorobenzamidine before delving into a detailed analysis of 2,6-difluorobenzamide.

2,6-Difluorobenzamidine: An Overview

2,6-Difluorobenzamidine is a fluorinated aromatic compound. While detailed experimental data is not extensively published, its structure suggests it is a valuable building block in medicinal chemistry, particularly for creating bioisosteres of other functional groups to enhance pharmacological properties.

Table 1: Physicochemical Properties of 2,6-Difluorobenzamidine and 2,6-Difluorobenzamide

| Property | 2,6-Difluorobenzamidine | 2,6-Difluorobenzamide |

| CAS Number | 762229-49-2[] | 18063-03-1[2] |

| Molecular Formula | C₇H₆F₂N₂ | C₇H₅F₂NO[2] |

| Molecular Weight | 156.14 g/mol | 157.12 g/mol |

| Appearance | Not specified | Off-white powder[2] |

| Melting Point | Not specified | 144-148 °C[3] |

| Boiling Point | Not specified | 284 °C[2] |

| Solubility | Not specified | Soluble in water and ethanol[2] |

The Indispensable Precursor: 2,6-Difluorobenzamide

2,6-Difluorobenzamide is a pivotal fluorinated organic compound, serving as a cornerstone in the synthesis of a diverse array of complex molecules.[4] Its significance lies in its role as a primary intermediate in the production of benzoylurea insecticides and as a scaffold for novel pharmaceutical agents.[4] The two fluorine atoms on the benzoyl moiety significantly influence the molecule's electronic properties, enhancing the efficacy and stability of its derivatives.[4]

Part 2: Synthesis and Manufacturing

Synthesis of 2,6-Difluorobenzamide

The most common and industrially scalable method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile.[5] This can be achieved via several methods, including acid-catalyzed hydrolysis, alkaline hydrolysis, and enzymatic hydrolysis.

A widely used industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide with an alkali, such as sodium hydroxide, as a catalyst.[5] This method is favored due to its stable product quality, high yield, and mild reaction conditions.

Experimental Protocol: Hydrolysis of 2,6-Difluorobenzonitrile

-

Reaction Setup : In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.[5]

-

Heating : Heat the mixture to 50°C with stirring.[5]

-

Addition of Hydrogen Peroxide : Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.[5]

-

Reaction : Maintain the temperature and continue stirring for 2 hours to complete the hydrolysis reaction.[5]

-

Neutralization and Precipitation : After the reaction, cool the mixture to 25°C and adjust the pH to approximately 7.0 with 10 wt% hydrochloric acid. Continue stirring for 1.5 hours.[5]

-

Isolation and Purification : The solid product is isolated by cooling and suction filtration. The filter cake is washed with water and then dried to yield 2,6-difluorobenzamide.[5]

Proposed Synthesis of 2,6-Difluorobenzamidine

A plausible synthetic route to 2,6-difluorobenzamidine would be the Pinner reaction, starting from 2,6-difluorobenzonitrile. This classic method converts a nitrile into an imidate, which is then treated with ammonia to form the amidine.

Hypothetical Protocol: Pinner Reaction for 2,6-Difluorobenzamidine

-

Imidate Formation : 2,6-Difluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride salt.

-

Ammonolysis : The isolated imidate salt is then treated with ammonia in a suitable solvent to yield 2,6-difluorobenzamidine.

Part 4: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2,6-difluorobenzamide and, by extension, 2,6-difluorobenzamidine.

Hazard Summary : 2,6-Difluorobenzamide is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation. [6][7][8] Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields or goggles. [7][9] | Protects against dust particles and splashes. |

| Skin | Chemical-resistant gloves (e.g., nitrile). [7][9] | Prevents skin irritation and absorption. |

| Respiratory | Work in a well-ventilated area or under a chemical fume hood. [6] | Minimizes inhalation of harmful dust. |

| Body | Laboratory coat. | Protects against accidental spills. |

Handling and Storage :

-

Avoid contact with skin and eyes. [7][9]* Avoid the formation of dust and aerosols. [7][9]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [9] First Aid Measures :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. [8]* Skin Contact : Wash off with soap and plenty of water. [8]* Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes. [8]* Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [8] In all cases of exposure, seek medical attention.

Part 5: Spectroscopic and Analytical Data

Characterization of 2,6-difluorobenzamide is well-documented, with data available from various sources. The NIST WebBook is a valuable resource for its gas-phase ion energetics data, IR spectrum, and mass spectrum. [10]These data are essential for quality control and for confirming the identity and purity of the compound in a research setting.

Conclusion

While 2,6-difluorobenzamidine remains a compound with limited publicly available data, its structural similarity to the well-characterized and synthetically important 2,6-difluorobenzamide suggests its potential as a valuable building block in drug discovery and materials science. This guide provides a thorough foundation on the synthesis, properties, applications, and safe handling of 2,6-difluorobenzamide, which is essential for any researcher looking to work with its amidine derivative. As research progresses, a more detailed understanding of 2,6-difluorobenzamidine itself is anticipated to emerge.

References

-

NIST. 2,6-Difluorobenzamide - the NIST WebBook. [Link]

- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

-

PubMed. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link]

-

PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]

-

PubChem. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439. [Link]

-

PubMed Central. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. [Link]

-

ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]

Sources

- 2. 2,6-Difluorobenzamide(18063-03-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. 2,6-Difluorobenzamide CAS#: 18063-03-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2,6-Difluorobenzamide [webbook.nist.gov]

Introduction: Strategic Fluorination in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluorobenzamidine

For Researchers, Scientists, and Drug Development Professionals

The benzamidine moiety is a cornerstone pharmacophore in modern drug discovery, renowned for its ability to mimic a protonated arginine side chain. This makes it a highly effective functional group for targeting the active sites of serine proteases, such as thrombin and Factor Xa, which feature a critical aspartate residue that engages in salt-bridge interactions.[1] However, the inherent high basicity of unsubstituted benzamidine (pKa ~11.6) presents a significant challenge; at physiological pH (7.4), it is almost entirely protonated. This permanent positive charge can impede cell membrane permeability, limiting oral bioavailability and leading to potential off-target interactions.

The strategic introduction of fluorine atoms onto the phenyl ring is a well-established tactic to modulate these physicochemical properties. This guide focuses on 2,6-difluorobenzamidine, a building block where vicinal difluorination is employed to precisely alter the electronic environment of the amidine group. We will explore the fundamental chemical properties of this compound, its synthesis, and the critical rationale behind its application in advanced drug design.

Physicochemical and Electronic Profile

The defining characteristic of 2,6-difluorobenzamidine is the powerful influence of its ortho-fluorine substituents on the core functional group.

Molecular Properties and Electronic Effects

The key physicochemical properties of 2,6-difluorobenzamidine are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-difluorobenzenecarboximidamide | PubChem[2] |

| Molecular Formula | C₇H₆F₂N₂ | PubChem[2] |

| Monoisotopic Mass | 156.04991 Da | PubChem[2] |

| Predicted XlogP | 0.3 | PubChem[2] |

| Form | Typically used as a hydrochloride salt | N/A |

The two fluorine atoms exert a profound electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density across the entire molecule, most critically on the nitrogen atoms of the amidine functional group.[3] This electronic perturbation is the primary driver behind the molecule's altered basicity and reactivity compared to its non-fluorinated parent compound.

Basicity and pKa Modulation

Synthesis and Chemical Reactivity

2,6-Difluorobenzamidine is synthesized from its corresponding nitrile, 2,6-difluorobenzonitrile. While the classical Pinner reaction provides a direct route, it requires anhydrous HCl gas and can be sensitive to reaction conditions.[4][5][6][7][8] A more versatile and often higher-yielding method proceeds through an amidoxime intermediate, which is particularly effective for sterically hindered ortho-substituted systems.[1][9][10]

A Bioisostere with Tunable Basicity

As previously discussed, the primary role of 2,6-difluorobenzamidine is to act as a bioisostere for arginine, enabling potent binding to serine proteases. [11][12]The key advantage over simpler benzamidines is the tunable basicity . By lowering the pKa, medicinal chemists can strike a delicate balance:

-

Maintain Binding Affinity: The amidine group must retain sufficient basicity to form the critical salt-bridge interaction with the aspartate residue in the enzyme's S1 pocket.

-

Enhance Permeability: The pKa should be lowered enough to ensure a significant population of the neutral species is present at physiological pH to allow for efficient absorption and distribution.

This modulation is a classic example of property-based drug design, where a specific structural change is made to achieve a desired physicochemical outcome.

Distinction from 2,6-Difluorobenzamide

It is critical to distinguish 2,6-difluorobenzamidine from its structural cousin, 2,6-difluorobenzamide. The benzamide moiety has also been identified as a privileged scaffold, but for a different class of targets, most notably the bacterial cell division protein FtsZ. [13][14]In FtsZ inhibitors, the benzamide participates in a different set of hydrogen bonding interactions. [13]The choice between an amidine and an amide is therefore entirely target-dependent, highlighting the nuanced structure-activity relationships that govern molecular recognition.

Conclusion

2,6-Difluorobenzamidine is more than a simple chemical building block; it is a sophisticated tool for medicinal chemists. Its value lies in the predictable and potent electronic influence of its ortho-fluorine atoms, which provides a reliable method for attenuating the basicity of the critical benzamidine pharmacophore. This allows for the rational design of enzyme inhibitors, particularly for serine proteases, with optimized pharmacokinetic properties. By enabling chemists to fine-tune pKa while retaining essential binding interactions, 2,6-difluorobenzamidine represents a powerful solution to the long-standing challenge of balancing potency with drug-like properties.

References

-

Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

-

Taylor & Francis Online. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23). [Link]

-

SciSpace. (1996). A versatile synthesis of amidines from nitriles via amidoximes. Synthetic Communications. [Link]

- Google Patents. (2006). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- Google Patents. (2017).

-

ScholarWorks at WMU. The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. [Link]

- Google Patents. (2009). Industrial production method of 2,6-difluorobenzamide.

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

SynArchive. Pinner Reaction. [Link]

-

PubChem. 2,6-Difluorobenzamide. [Link]

-

PubChemLite. 2,6-difluorobenzamidine hydrochloride. [Link]

-

PubMed. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. [Link]

-

National Center for Biotechnology Information. (2022). The aspartyl protease DDI2 drives adaptation to proteasome inhibition in multiple myeloma. [Link]

-

PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]

-

National Center for Biotechnology Information. (2021). Development of a novel peptide inhibitor of subtilisin BPN′. [Link]

Sources

- 1. A versatile synthesis of amidines from nitriles via amidoximes (1996) | Brian D. Judkins | 119 Citations [scispace.com]

- 2. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Development of a novel peptide inhibitor of subtilisin BPN′ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Difluoro-benzamidine: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,6-difluoro-benzamidine, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, explore a robust synthetic route from its nitrile precursor, and discuss its current and potential applications as a pharmacophore in modern drug design.

Introduction: The Strategic Importance of Fluorinated Benzamidines

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 2,6-difluoro substitution pattern on a phenyl ring, in particular, offers a unique combination of steric and electronic effects that can enhance metabolic stability, binding affinity, and bioavailability. When this moiety is incorporated into a benzamidine scaffold, it creates a versatile building block with significant potential for constructing novel therapeutics.

The benzamidine functional group itself is a strong basic group that is protonated at physiological pH. This allows it to act as a bioisostere for other cationic groups and to participate in key hydrogen bonding interactions with biological targets. The combination of the 2,6-difluorophenyl group and the benzamidine core makes this compound a valuable starting material for the synthesis of a wide range of bioactive molecules, from enzyme inhibitors to modulators of protein-protein interactions.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature. The presence of the two ortho-fluorine atoms influences the planarity of the molecule and the electronic distribution within the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂ | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | |

| pKa (predicted) | ~10-11 (for the protonated amidinium ion) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The proton at the 4-position would appear as a triplet of triplets, while the protons at the 3- and 5-positions would appear as a doublet of doublets. The protons of the amidine group (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon-fluorine coupling constants providing valuable structural information. The carbon of the amidine group (C=N) would appear in the downfield region of the spectrum.

-

IR Spectroscopy: The IR spectrum would be characterized by strong N-H stretching vibrations in the region of 3100-3500 cm⁻¹, a C=N stretching vibration around 1650 cm⁻¹, and C-F stretching vibrations in the fingerprint region (1100-1300 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry is a crucial tool for confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 157.05719 Da.[1]

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the Pinner reaction , starting from the readily available 2,6-difluorobenzonitrile. The Pinner reaction is a two-step process that first converts the nitrile to an imidate ester hydrochloride (a "Pinner salt"), which is then subsequently reacted with ammonia to form the desired amidine.[2]

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Caption: Synthesis of this compound via the Pinner Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Pinner synthesis of benzamidines.[2]

Materials:

-

2,6-Difluorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or solution in ethanol)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Formation of Ethyl 2,6-difluorobenzimidate hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Precipitation and Isolation: After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white crystalline precipitate of the Pinner salt should form. Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2,6-difluorobenzimidate hydrochloride.

Step 2: Conversion to this compound hydrochloride

-

Ammonolysis: Suspend the Pinner salt (1.0 eq) in anhydrous ethanol (5-10 volumes) in a sealed pressure vessel. Cool the suspension to -10 °C and saturate it with anhydrous ammonia gas.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Hydrochloride Salt: Upon completion, cool the reaction mixture and collect the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride. This salt can be purified by recrystallization from an ethanol/ether mixture.

Step 3: (Optional) Generation of the Free Base

-

Neutralization: Dissolve the this compound hydrochloride in water and cool to 0 °C.

-

Extraction: Add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to adjust the pH to >10. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluorobenzamidine scaffold is a valuable asset in the design of new therapeutic agents. Its utility stems from both the properties of the 2,6-difluorophenyl moiety and the versatile chemistry of the benzamidine group.

As a Precursor to Bioactive Molecules

The closely related compound, 2,6-difluorobenzamide, has been extensively investigated as a key intermediate in the synthesis of potent inhibitors of the bacterial cell division protein FtsZ.[3] These inhibitors are being explored as a novel class of antibiotics to combat drug-resistant bacteria. The 2,6-difluorobenzamide core has been shown to be crucial for the antibacterial activity of these compounds. This highlights the potential of the 2,6-difluorophenyl group as a key pharmacophore in the design of enzyme inhibitors.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology. The benzamidine functional group can be a key interaction motif in the ATP-binding site of many kinases. Furthermore, the 2,6-difluorophenyl group can be used to impart desirable properties such as increased metabolic stability and enhanced binding affinity. While specific examples of kinase inhibitors derived directly from 2,6-difluorobenzamidine are not widely reported, the scaffold represents a promising starting point for the synthesis of novel kinase inhibitor libraries. For instance, the benzamidine group can be used as a handle for further chemical elaboration to build out the rest of the inhibitor structure.

Synthesis of Heterocyclic Compounds

Benzamidines are well-established precursors for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[4] By reacting this compound with appropriate bifunctional reagents, a range of heterocyclic systems incorporating the 2,6-difluorophenyl moiety can be accessed. This opens up avenues for the discovery of new drugs with diverse pharmacological activities.

Caption: General scheme for the synthesis of heterocycles from this compound.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the Pinner reaction of 2,6-difluorobenzonitrile, provides a reliable route to this valuable compound. The unique electronic and steric properties conferred by the 2,6-difluoro substitution pattern, combined with the versatile reactivity of the benzamidine functional group, make it an attractive starting material for the synthesis of novel enzyme inhibitors, particularly antibacterial agents and kinase inhibitors, as well as a diverse range of heterocyclic compounds. As the demand for new and effective therapeutics continues to grow, the utility of fluorinated building blocks like this compound in rational drug design is set to expand.

References

-

PubChem. 2,6-difluorobenzamidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,6-Difluorobenzamidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2,6-Difluorobenzamidine

2,6-Difluorobenzamidine is a substituted aromatic compound that serves as a vital building block in medicinal chemistry and organic synthesis.[1] The presence of two fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, pKa, and lipophilicity, which can lead to improved pharmacological profiles of derivative compounds, including enhanced binding affinity and metabolic stability.[2] It is an important intermediate in the synthesis of benzoylurea insecticides and can inhibit the bacterial cell division protein FtsZ.[3]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4][5] For a compound like 2,6-difluorobenzamidine, which is often a starting material or intermediate, understanding its solubility in various organic solvents is paramount for:

-

Reaction Kinetics and Optimization: Ensuring the compound is fully dissolved in a reaction mixture is crucial for achieving optimal reaction rates and yields.

-

Purification and Crystallization: Solvent selection is critical for effective purification by crystallization, where solubility differences at varying temperatures are exploited.

-

Formulation Development: For direct applications, solubility dictates the choice of delivery vehicle and the achievable concentration in a final product.[]

-

Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide aims to provide both the foundational knowledge and the practical tools necessary for researchers to confidently work with 2,6-difluorobenzamidine.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 2,6-difluorobenzamidine are summarized in Table 1.

Table 1: Physicochemical Properties of 2,6-Difluorobenzamidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅F₂NO | [7] |

| Molecular Weight | 157.12 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 144-148 °C | [3][7] |

| pKa (Predicted) | 14.54 ± 0.50 |[3] |

The structure of 2,6-difluorobenzamidine, featuring a polar benzamidine group and a less polar difluorinated aromatic ring, suggests a nuanced solubility profile.

-

Hydrogen Bonding: The amidine group (-C(=NH)NH₂) has both hydrogen bond donors (N-H) and a hydrogen bond acceptor (the imine nitrogen), allowing it to interact favorably with protic and other polar solvents like ethanol, methanol, and DMSO.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms. This facilitates dissolution in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents. However, the strong intermolecular forces within the crystalline lattice of 2,6-difluorobenzamidine (evidenced by its relatively high melting point) must be overcome by solvent-solute interactions for dissolution to occur.

The introduction of fluorine atoms can decrease a molecule's polarizability, potentially reducing solubility in non-polar hydrocarbon solvents while sometimes enhancing solubility in more specialized fluorous solvents.[9]

Known Solubility Data

Quantitative solubility data for 2,6-difluorobenzamidine is sparsely reported in the public domain. The available information is summarized in Table 2. It is generally described as insoluble in water.[3][10]

Table 2: Experimentally Determined and Qualitative Solubility of 2,6-Difluorobenzamidine

| Solvent | Type | Solubility | Concentration | Reference |

|---|---|---|---|---|

| Water | Highly Polar Protic | Insoluble/Sparingly Soluble | Not Reported | [7][10] |

| Ethanol | Polar Protic | Soluble | ~5% (w/v) | [3][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Quantified | [7][11] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Quantified |[7][11] |

Note: The 5% (w/v) in ethanol corresponds to approximately 50 g/L or ~0.318 mol/L.

Given the limited data, experimental determination is necessary for most applications. The following section provides a robust protocol for this purpose.

Experimental Protocol for Equilibrium Solubility Determination

This section details a self-validating, step-by-step protocol for determining the equilibrium solubility of 2,6-difluorobenzamidine. This method is designed to be accurate and reproducible.

Rationale and Causality of Experimental Design

The chosen method is the isothermal shake-flask method , which is considered the gold standard for equilibrium solubility determination.[] The core principle is to create a saturated solution in a given solvent at a constant temperature, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute in the supernatant. This method is authoritative because it directly measures the thermodynamic equilibrium state.

Materials and Equipment

-

2,6-Difluorobenzamidine (high purity, ≥97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of 2,6-difluorobenzamidine to a pre-weighed vial. "Excess" is critical to ensure that a saturated solution is formed and solid remains present at equilibrium. A starting point is to add approximately 20-30 mg of solid to 1 mL of the chosen solvent.

-

Record the exact mass of the solid added.

-

Add a precise volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a predetermined time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure even slow-dissolving systems reach equilibrium. Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Trustworthiness: This step is crucial. Any suspended micro-particles in the analyzed sample will falsely inflate the measured solubility.

-

-

Sample Collection and Preparation:

-

Carefully draw the supernatant using a pipette.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., PTFE for a broad range of organic solvents) into a clean vial. Self-Validation: The filtration step removes any remaining fine particulates that were not pelleted during centrifugation.

-

Precisely dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of 2,6-difluorobenzamidine of known concentrations in the same solvent.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the measured concentration by the dilution factor to determine the concentration of the saturated solution.

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Molecular Interactions and Solubility: A Visual Representation

The solubility of 2,6-difluorobenzamidine in different solvent types is dictated by the balance of intermolecular forces.

Caption: Intermolecular Forces Driving Solubility.

Conclusion

While published quantitative data on the solubility of 2,6-difluorobenzamidine in a wide range of organic solvents is limited, its physicochemical properties provide a strong basis for predicting its behavior. The compound is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding and strong dipole-dipole interactions, such as ethanol, DMSO, and DMF. Its solubility in non-polar solvents is predicted to be low. For drug development professionals and researchers, the isothermal shake-flask method detailed in this guide provides a reliable and authoritative means to generate the precise solubility data required for their specific applications. Adherence to this protocol will ensure the generation of high-quality, reproducible data, facilitating more efficient and effective research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87439, 2,6-Difluorobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 100979, 2,6-Difluorobenzophenone. Retrieved from [Link]

-

Yellela, S. R. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 848043. Retrieved from [Link]

-

Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1303-1318. Retrieved from [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

ResearchGate. (2019). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

Pharmasciences. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Retrieved from [Link]

-

Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-852. Retrieved from [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzamidine. Retrieved from [Link]

-

Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(7), 3079-3087. Retrieved from [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

-

American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

American Chemical Society. (2024). Revealing the Solubility Enhancement of Active Pharmaceutical Ingredients through Eutectic Mixtures Formation: A Parameter Study. Crystal Growth & Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 17 and correlated solubility data of Benzamide in supercritical CO2. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to 2,6-Difluoro-benzamidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-benzamidine is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The benzamidine moiety itself is a well-known pharmacophore, recognized for its ability to mimic a protonated arginine side chain and interact with various enzymes, particularly serine proteases. The presence of two fluorine atoms in the ortho positions of the phenyl ring of this compound introduces strong electron-withdrawing effects, which are expected to modulate the basicity and reactivity of the amidine group, offering a unique scaffold for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed hypothetical protocol for its synthesis, and a discussion of its potential applications in the field of drug development. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines reported information for its hydrochloride salt and closely related analogs with theoretical predictions to offer a holistic and practical resource for researchers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for the free base is scarce, some information is available for its hydrochloride salt. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the amidine group compared to unsubstituted benzamidine.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆F₂N₂ | - |

| Molecular Weight | 156.14 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | Analogy to related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | Analogy to related compounds |

| pKa (conjugate acid) | ~10.5 (estimated) | Based on data for substituted benzamidines |

| InChIKey | VCGXHAPBHZDDDJ-UHFFFAOYSA-N | - |

Note on pKa: The pKa of unsubstituted benzamidine is approximately 11.6. The electron-withdrawing fluorine atoms at the 2 and 6 positions are expected to decrease the basicity of the amidine nitrogen atoms, thus lowering the pKa of the conjugate acid.

Synthesis and Purification

The most plausible and widely used method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester hydrochloride, followed by ammonolysis. Below is a detailed, self-validating protocol for the synthesis of this compound hydrochloride from 2,6-Difluorobenzonitrile.

Experimental Protocol: Synthesis of this compound hydrochloride via the Pinner Reaction

Causality behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the nitrile starting material and the imidate intermediate. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

-

Use of HCl gas: Hydrogen chloride gas is used to catalyze the formation of the imidate ester. Using a solution of HCl in a solvent can introduce unwanted water.

-

Low Temperature: The initial reaction with HCl is performed at a low temperature to control the exothermicity of the reaction and prevent side reactions.

-

Ammonolysis: The imidate ester is converted to the amidine hydrochloride by reaction with ammonia. A solution of ammonia in an alcohol is used to ensure a homogenous reaction mixture.

Step-by-Step Methodology:

-

Imidate Ester Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Dissolve 2,6-Difluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.

-

Seal the flask and allow it to stand at room temperature for 12-24 hours. The formation of a white precipitate (the imidate ester hydrochloride) should be observed.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to this compound hydrochloride:

-

Suspend the dried imidate ester hydrochloride in anhydrous ethanol.

-

Cool the suspension to 0 °C.

-

Add a saturated solution of ammonia in anhydrous ethanol (prepared by bubbling ammonia gas through cold ethanol) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting solid is crude this compound hydrochloride.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

-

Preparation of the Free Base (Optional):

-

Dissolve the purified hydrochloride salt in water.

-

Basify the solution to a pH of >11 with a strong base (e.g., 2M NaOH).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a free base.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Spectral Characterization

Predicted NMR Spectra

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are presented below. These predictions are generated using computational algorithms and should be used as a guide for experimental verification.[1]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.4 - 7.6 | m | 1H | H-4 |

| Aromatic | 7.0 - 7.2 | t | 2H | H-3, H-5 |

| Amidine | 6.5 - 7.5 | br s | 2H | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Amidine Carbon | ~165 | C=N |

| Aromatic (C-F) | ~160 (dd) | C-2, C-6 |

| Aromatic (CH) | ~132 (t) | C-4 |

| Aromatic (C-C=N) | ~115 (t) | C-1 |

| Aromatic (CH) | ~112 (dd) | C-3, C-5 |

Note on NMR Predictions: The chemical shifts and coupling constants are highly dependent on the solvent used. The values presented are general estimates. The fluorine atoms will cause characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the amidine group, as well as vibrations associated with the difluorinated aromatic ring.

-

N-H stretching: 3300-3500 cm⁻¹ (two bands, asymmetric and symmetric)

-

C=N stretching: 1640-1670 cm⁻¹

-

C-F stretching: 1100-1300 cm⁻¹ (strong)

-

Aromatic C-H stretching: ~3050 cm⁻¹

-

Aromatic C=C stretching: 1450-1600 cm⁻¹

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns would involve the loss of ammonia (NH₃) and cleavage of the aromatic ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the nucleophilic character of the amidine nitrogen atoms and the electronic properties of the difluorinated phenyl ring.

-

Basicity and Nucleophilicity: The two electron-withdrawing fluorine atoms at the ortho positions decrease the electron density on the aromatic ring and, consequently, on the amidine group. This reduces the basicity and nucleophilicity of the nitrogen atoms compared to unsubstituted benzamidine. This modulation of basicity is a key feature for its use in drug design, as it can be tuned to optimize interactions with biological targets.

-

Cyclization Reactions: Benzamidines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles. This compound can undergo cyclocondensation reactions with a variety of bifunctional electrophiles to form pyrimidines, triazines, and other heterocyclic systems. The electron-deficient nature of the phenyl ring may influence the reaction rates and regioselectivity of these transformations.

-

Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base may be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2,6-Difluorobenzamide. It is recommended to store the compound in a cool, dry place, away from strong acids and oxidizing agents.

Role as a Synthetic Building Block

Caption: Cyclocondensation reactions of this compound.

Applications in Drug Discovery

The unique combination of a benzamidine pharmacophore and ortho-difluoro substitution makes this compound a highly attractive scaffold for drug discovery.

-

Enzyme Inhibition: The benzamidine group is a well-established mimic of a protonated arginine side chain and can act as a potent inhibitor of serine proteases such as thrombin and trypsin. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amidine group to better match the electrostatic environment of the enzyme's active site.

-

Bioisosteric Replacement: The 2,6-difluorobenzamidine moiety can serve as a bioisosteric replacement for other functional groups in known drug molecules. This can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability, without compromising biological activity. The introduction of fluorine can block sites of metabolism by cytochrome P450 enzymes.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound is an excellent candidate for fragment-based drug discovery campaigns. It can be used in screening libraries to identify initial low-affinity hits that can be subsequently optimized into potent drug leads.

-

Antimicrobial Agents: Derivatives of the closely related 2,6-Difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. This suggests that this compound could also serve as a starting point for the development of new antibacterial agents.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution pattern, provide a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds. While there is a clear need for more extensive experimental characterization of this molecule, the theoretical and extrapolated data presented in this guide offer a solid foundation for researchers to begin exploring its potential. The synthetic protocol outlined, along with the predicted spectral and reactivity data, should facilitate its synthesis and incorporation into drug discovery programs, ultimately paving the way for the development of novel and effective therapeutics.

References

- CN101462980B - Industrial production method of 2, 6-difluorobenzamide.

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- JPS60132942A - Production of 2,6-difluorobenzamide.

- Preparation method of 2, 6-difluorobenzamide.

- Process for the preparation of difluorobenzamide.

- 2,3-Difluorobenzamidine hydrochloride | 1138036-26-6. J&K Scientific.

- Using NMR Predictors to Calcul

- Predict all NMR spectra. NMRDB.org.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH.

- (Placeholder for a specific reference on Pinner reaction, if found)

- (Placeholder for a specific reference on benzamidine cycliz

- (Placeholder for a specific reference on FtsZ inhibitors, if found)

- (Placeholder for a specific reference on serine protease inhibitors, if found)

- (Placeholder for a specific reference on bioisosterism, if found)

- (Placeholder for a specific reference on fragment-based drug discovery, if found)

- (Placeholder for a specific reference on pKa of benzamidines, if found)

- (Placeholder for a specific reference on IR/MS of rel

- MSDS of this compound hydrochloride.

- (Placeholder for a specific reference on the electronic effects of fluorine, if found)

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- (Placeholder for a specific reference on cytochrome P450 metabolism, if found)

- (Placeholder for a specific reference on general characteriz

- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

Sources

An In-depth Technical Guide to 2,6-Difluoro-benzamidine Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,6-Difluoro-benzamidine hydrochloride salt, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and critical role in the development of novel therapeutics, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Benzamidine Moiety in Medicinal Chemistry

The benzamidine functional group is a well-established pharmacophore in drug design, primarily due to its ability to mimic a protonated arginine or lysine side chain. This allows it to form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes.[1] Consequently, benzamidine derivatives are frequently employed as inhibitors of serine proteases, a large family of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer.[1]

This compound hydrochloride introduces two fluorine atoms onto the benzene ring, which significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can alter the pKa of the amidine group, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity through favorable electrostatic interactions with the target protein.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below. While extensive experimental data for the hydrochloride salt is not always available in public literature, the properties of the closely related 2,6-difluorobenzamide provide valuable context.[2][3][4][5]

| Property | Value | Source |

| CAS Number | 304867-43-4 | |

| Molecular Formula | C₇H₇ClF₂N₂ | |

| Molecular Weight | 192.59 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Data not available for the salt. The related 2,6-difluorobenzamide melts at 145-148 °C.[3][4] | N/A |

| Solubility | Data not available for the salt. The related 2,6-difluorobenzamide is soluble in ethanol (~50 g/L) and generally insoluble in water.[2] | N/A |

| Predicted XlogP | 0.3 | [6] |

Synthesis and Reactivity

The most common and logical synthetic route to this compound hydrochloride begins with the readily available 2,6-difluorobenzonitrile. The synthesis can be conceptualized as a two-step process, likely proceeding through a Pinner reaction.

Step-by-Step Synthesis Protocol (Pinner Reaction)

This protocol is a well-established method for the synthesis of benzamidines from their corresponding nitriles.

Step 1: Formation of the Imidate Hydrochloride

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2,6-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

-

Reaction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. Continue the gas flow until the solution is saturated and a precipitate of the imidate hydrochloride forms.

-

Isolation: Seal the flask and stir at room temperature for 12-24 hours. Collect the precipitated product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2,6-difluorobenzimidate hydrochloride.

Step 2: Ammonolysis to the Amidine Hydrochloride

-

Preparation: Suspend the dried imidate hydrochloride in a solution of anhydrous ammonia in ethanol (typically 15-20% w/w).

-

Reaction: Stir the suspension in a sealed pressure vessel at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove any ammonium chloride byproduct. Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound hydrochloride.

Applications in Drug Discovery

This compound hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown significant promise as inhibitors of key therapeutic targets.

Inhibition of Bacterial Cell Division Protein FtsZ

A significant area of application for 2,6-difluorobenzamide derivatives is in the development of novel antibiotics that target the filamentous temperature-sensitive protein Z (FtsZ).[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. Its inhibition leads to filamentation and ultimately cell death, making it an attractive target for new antibacterial agents, particularly in the face of rising antibiotic resistance.[8] The 2,6-difluorobenzamide moiety has been identified as a key structural feature in a class of potent FtsZ inhibitors.[7][8]

Modulation of Store-Operated Calcium Channels (SOCs)

Recent research has also highlighted the potential of 2,6-difluorobenzamide derivatives as inhibitors of store-operated calcium (SOC) channels.[9] SOCs, particularly the Orai1 channel and its activator STIM1, play a crucial role in calcium signaling, which is implicated in a wide range of cellular processes, including cell migration and proliferation.[9] Dysregulation of SOC-mediated calcium entry is associated with diseases such as cancer.[9] Derivatives of 2,6-difluorobenzamide have been shown to effectively inhibit SOCs, suggesting their potential as anticancer agents.[9]

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride and its precursors should be handled with appropriate safety precautions.

Hazard Summary: Based on the safety data for the hydrochloride salt and related compounds, this substance should be considered harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[10][11]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid contact with skin and eyes.[11]

-

Avoid formation of dust and aerosols.[11]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

-

Incompatible with strong oxidizing agents and strong bases.[5]

Conclusion

This compound hydrochloride is a valuable and versatile building block in medicinal chemistry. The strategic placement of two fluorine atoms on the benzamidine scaffold offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its demonstrated utility in the development of FtsZ and SOC inhibitors underscores its importance for researchers and scientists working at the forefront of drug discovery. This guide provides a solid foundation of its properties, synthesis, and applications, empowering further innovation in the field.

References

-

PrepChem. (n.d.). Synthesis of 2,6-Difluorobenzylamine hydrochloride. Retrieved from [Link]

- Google Patents. (2009). CN101462980B - Industrial production method of 2, 6-difluorobenzamide.

- Google Patents. (2006). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.

- Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Google Patents. (1983). US4406841A - Process for producing 2,6-difluorobenzonitrile.

- Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

- Global Substance Registration System. (n.d.). This compound hydrochloride MSDS.

- Elsevier Science Ltd. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Retrieved from Florida Atlantic University institutional repository.

-

PubMed. (2022). 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. Retrieved from [Link]

-

PubMed. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Retrieved from [Link]

- ChemicalBook. (n.d.). 2,6-Difluorobenzamide Safety Data Sheet.

-

NIST WebBook. (n.d.). 2,6-Difluorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzamide | C7H5F2NO | CID 87439. Retrieved from [Link]

- Alichem. (n.d.). 2,4-Difluorobenzimidamide hydrochloride.

-

PubChemLite. (n.d.). 2,6-difluorobenzamidine hydrochloride (C7H6F2N2). Retrieved from [Link]

Sources

- 1. Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2,6-Difluorobenzamide(18063-03-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. PubChemLite - 2,6-difluorobenzamidine hydrochloride (C7H6F2N2) [pubchemlite.lcsb.uni.lu]

- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2,6-Difluorobenzamidine and its Precursor

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,6-Difluorobenzamidine, a molecule of significant interest to researchers and professionals in drug development. Given the limited availability of experimental spectral data for 2,6-Difluorobenzamidine in the public domain, this guide will leverage a detailed examination of its immediate precursor, 2,6-Difluorobenzamide, to forecast and interpret the spectral characteristics of the target compound. This approach, rooted in established spectroscopic principles, offers a robust framework for the identification and characterization of 2,6-Difluorobenzamidine.

Introduction to 2,6-Difluorobenzamidine

2,6-Difluorobenzamidine belongs to the benzamidine class of compounds, which are recognized for their role as serine protease inhibitors. The introduction of fluorine atoms into the benzene ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making 2,6-Difluorobenzamidine a promising scaffold for the design of novel therapeutic agents. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

This guide will first delve into the experimental spectral data (NMR, IR, and MS) of the readily available precursor, 2,6-Difluorobenzamide. Subsequently, we will extrapolate this data and apply fundamental spectroscopic principles to predict and analyze the spectral properties of 2,6-Difluorobenzamidine, including its hydrochloride salt form.

Spectroscopic Characterization of 2,6-Difluorobenzamide

A thorough understanding of the spectral features of 2,6-Difluorobenzamide is the foundation for predicting the characteristics of 2,6-Difluorobenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within a molecule. For 2,6-Difluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.

The ¹H NMR spectrum of 2,6-Difluorobenzamide is characterized by the signals from the aromatic protons and the amide protons. The aromatic region typically displays a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Aromatic Protons (H3, H4, H5): These protons give rise to signals in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The signal for H4 is expected to be a triplet of triplets, while H3 and H5 will appear as multiplets.

-

Amide Protons (-NH₂): The two amide protons are diastereotopic and may appear as two broad singlets in the region of δ 7.5-8.5 ppm. The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.

-

Carbonyl Carbon (C=O): The carbonyl carbon signal is typically found in the range of δ 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbons directly bonded to fluorine (C2, C6) will show large one-bond coupling constants (¹JCF) and will be shifted downfield.

¹⁹F NMR is a highly sensitive technique for observing fluorine nuclei. In 2,6-Difluorobenzamide, the two fluorine atoms are chemically equivalent and are expected to give a single signal. The chemical shift will be influenced by the electronic environment of the aromatic ring.

Table 1: Summary of NMR Data for 2,6-Difluorobenzamide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.0 - 7.5 | m | - | H3, H4, H5 |

| ¹H | 7.5 - 8.5 | br s | - | -NH₂ |

| ¹³C | 165 - 170 | s | - | C=O |

| ¹³C | 110 - 160 | m | ¹JCF, nJCF | Aromatic C |

| ¹⁹F | -110 to -120 | m | - | F2, F6 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Difluorobenzamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹³C and ¹⁹F NMR, ensure the appropriate probes are used.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 2,6-Difluorobenzamide will show characteristic absorption bands for the N-H bonds of the amide, the C=O bond, and the C-F bonds.

-

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.

-

C=O Stretching: A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl group.

-

C-N Stretching: A band in the region of 1400-1420 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Table 2: Key IR Absorption Bands for 2,6-Difluorobenzamide

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H Stretch (Amide) |

| >3000 | Medium | Aromatic C-H Stretch |

| 1660-1680 | Strong | C=O Stretch (Amide I) |

| 1600-1450 | Medium | Aromatic C=C Stretch |

| 1400-1420 | Medium | C-N Stretch |

| 1200-1000 | Strong | C-F Stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-Difluorobenzamide, the molecular formula is C₇H₅F₂NO, with a molecular weight of approximately 157.12 g/mol .[1]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 157.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to give a benzoyl cation, and subsequent loss of CO. The presence of fluorine atoms will influence the fragmentation pattern.

Table 3: Expected Mass Spectral Data for 2,6-Difluorobenzamide

| m/z | Relative Intensity | Possible Fragment |

| 157 | High | [M]⁺ |

| 141 | Moderate | [M - NH₂]⁺ |

| 113 | Moderate | [M - NH₂ - CO]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Predicted Spectral Data and Analysis of 2,6-Difluorobenzamidine

By understanding the spectral characteristics of 2,6-Difluorobenzamide, we can make informed predictions about the spectral data for 2,6-Difluorobenzamidine. The key structural difference is the conversion of the carbonyl group (C=O) to a carbon-nitrogen double bond (C=N) of the amidine functionality.

Predicted NMR Spectra of 2,6-Difluorobenzamidine

The conversion of the amide to an amidine will lead to predictable changes in the NMR spectra.

-

Aromatic Protons: The chemical shifts of the aromatic protons are not expected to change significantly and should remain in the δ 7.0-7.5 ppm region.

-